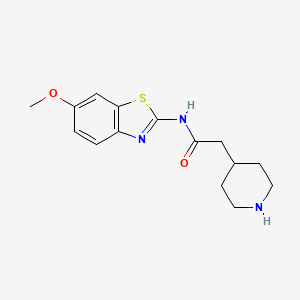![molecular formula C14H20N2O3 B7576594 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid](/img/structure/B7576594.png)
2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid, also known as DMBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMBPA is a derivative of 3-(dimethylamino)benzoic acid and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid is not fully understood, but it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways. 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has also been reported to modulate the expression of genes involved in lipid metabolism and glucose homeostasis. Additionally, 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has been shown to improve mitochondrial function, which plays a crucial role in cellular energy metabolism.
Advantages and Limitations for Lab Experiments
2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and characterized using standard analytical techniques. 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has also been shown to exhibit low toxicity in vitro and in vivo. However, the limitations of 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has shown promising therapeutic potential, and future research should focus on investigating its efficacy in various disease models. Additionally, the development of novel formulations of 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid that improve its solubility and bioavailability may enhance its therapeutic efficacy. Further research is also needed to elucidate the mechanism of action of 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid and its potential interactions with other signaling pathways.
Synthesis Methods
2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid can be synthesized through several methods, including the reaction of 3-(dimethylamino)benzoic acid with propionyl chloride in the presence of a base, or the reaction of 3-(dimethylamino)benzoyl chloride with 3-aminopropionic acid. The latter method results in a higher yield of 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid. The synthesis of 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has been reported in various scientific publications, and the compound has been characterized using different analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has been investigated for its potential therapeutic applications. It has been reported to exhibit anticancer properties by inducing apoptosis in cancer cells. 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-[[3-(dimethylamino)benzoyl]-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-8-16(10-13(17)18)14(19)11-6-5-7-12(9-11)15(2)3/h5-7,9H,4,8,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXYXNYQFVVUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=CC(=CC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7576528.png)

![3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid](/img/structure/B7576546.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylcyclohexan-1-amine](/img/structure/B7576548.png)

![3-[Ethyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576557.png)
![2-[1-(2-Hydroxy-5-methoxybenzoyl)piperidin-2-yl]acetic acid](/img/structure/B7576559.png)
![2-[(3-Hydroxypyridine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576566.png)
![2-[2,3-Dihydro-1,4-benzodioxine-3-carbonyl(propyl)amino]acetic acid](/img/structure/B7576586.png)

![Ethyl 2-[(5-cyano-6-methylpyridine-2-carbonyl)-ethylamino]acetate](/img/structure/B7576611.png)
![3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile](/img/structure/B7576614.png)
![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)